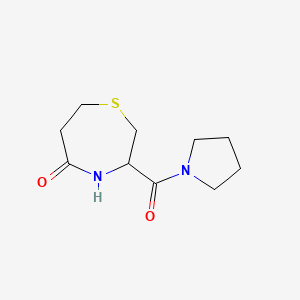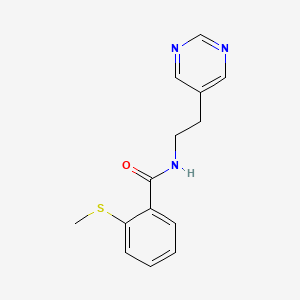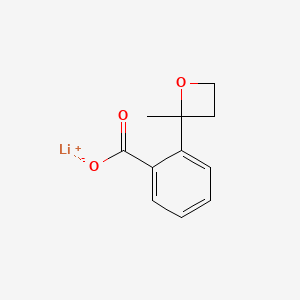![molecular formula C4H8N4OS B2914648 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol CAS No. 941867-93-2](/img/structure/B2914648.png)
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol” is a chemical compound. It is a white crystalline solid and has a high solubility in water . It is often used as a precursor for pesticides and glyphosate (a broad-spectrum herbicide), and as an organic synthesis reagent .
Synthesis Analysis
The synthesis of similar compounds, such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, has been reported . Two complementary pathways were proposed and successfully realized in the synthesis of 20 representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Molecular Structure Analysis
The molecular weight of “2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol” is 160.2 . The InChI code is 1S/C4H8N4OS/c5-3-6-4(8-7-3)10-2-1-9/h9H,1-2H2,(H3,5,6,7,8) .Chemical Reactions Analysis
While specific chemical reactions involving “2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol” are not available, the synthesis of similar compounds involves reactions with succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Physical And Chemical Properties Analysis
“2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol” is a powder . It is soluble in water, methanol, ethanol, and chloroform, and sparingly soluble in ethyl acetate . It is insoluble in ether and acetone .Applications De Recherche Scientifique
Pharmaceutical Chemistry
Antimicrobial Agents: The triazole ring, a core structure in this compound, is widely recognized for its antimicrobial properties. It’s been incorporated into drugs like ketoconazole and fluconazole, which are potent antifungals used in clinical settings . The presence of the amino group in the 5-amino-1H-1,2,4-triazole moiety can enhance these properties, potentially leading to the development of new antimicrobial agents.
Agrochemistry
Pesticides and Herbicides: Triazole derivatives have been explored for their use in agrochemistry, particularly as pesticides and herbicides . The sulfanyl and hydroxyl groups in “2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol” could be functionalized to target specific enzymes or pathways in pests and weeds, offering a route to more efficient and selective agricultural chemicals.
Material Chemistry
Corrosion Inhibitors: The compound’s ability to form stable chelates with metals suggests its potential application as a corrosion inhibitor . This could be particularly useful in protecting metal surfaces in harsh environments, extending the lifespan of materials used in construction and manufacturing.
Medicinal Chemistry
Anticancer Research: Triazole derivatives have shown promise in anticancer research, with some compounds exhibiting selective cytotoxicity against cancer cell lines . The specific structure of “2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol” could be exploited to design novel anticancer drugs that target certain tumor types with high precision.
Synthetic Chemistry
Building Blocks for Heterocyclic Compounds: The compound serves as a versatile building block for the synthesis of a wide range of heterocyclic compounds . Its reactive sites allow for various chemical modifications, enabling the creation of complex molecules with potential applications in drug development and materials science.
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been shown to have potential antifungal activity, with a possible mode of binding toCandida albicans lanosterol 14α-demethylase .
Mode of Action
Based on the structural similarity to other 1,2,4-triazole derivatives, it can be hypothesized that it may interact with its target through hydrogen bonding and other non-covalent interactions .
Biochemical Pathways
Given the potential antifungal activity of similar compounds, it may be involved in the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes .
Pharmacokinetics
The solubility, stability, and other physicochemical properties of a compound can significantly impact its bioavailability .
Result of Action
Similar compounds have shown potential antifungal activity, suggesting that they may lead to the disruption of fungal cell membrane integrity and function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the solubility and stability of the compound, thereby influencing its bioavailability and efficacy .
Propriétés
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4OS/c5-3-6-4(8-7-3)10-2-1-9/h9H,1-2H2,(H3,5,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHHSFSVOOBVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC1=NNC(=N1)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-((4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2914566.png)
![N-(2,4-dimethoxyphenyl)-1-[5-(3-fluorophenyl)pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2914567.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2914569.png)
![4-fluoro-N-[(E)-phenyl(pyrrolidin-1-yl)methylidene]benzenesulfonamide](/img/structure/B2914570.png)
![N-cyclopentyl-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2914571.png)




![Ethyl 5-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2914583.png)

![7-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2914585.png)

